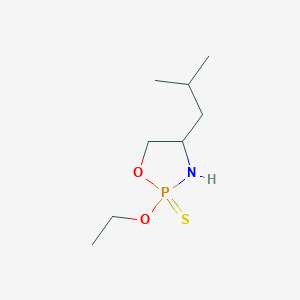
L-Tyrosyl-L-isoleucyl-N-methylglycyl-L-seryl-N~5~-(diaminomethylidene)-L-ornithinamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
L-Tyrosyl-L-isoleucyl-N-methylglycyl-L-seryl-N~5~-(diaminomethylidene)-L-ornithinamide is a synthetic peptide compound Peptides are short chains of amino acids linked by peptide bonds and play crucial roles in biological processes
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of L-Tyrosyl-L-isoleucyl-N-methylglycyl-L-seryl-N~5~-(diaminomethylidene)-L-ornithinamide typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin. The process includes:
Coupling Reactions: Using reagents like HBTU, HATU, or DIC to activate the carboxyl group of the incoming amino acid.
Deprotection Steps: Removing protecting groups (e.g., Fmoc) from the amino acids to allow for subsequent coupling.
Cleavage from Resin: Using strong acids like trifluoroacetic acid (TFA) to cleave the peptide from the resin and remove side-chain protecting groups.
Industrial Production Methods
Industrial production of peptides often employs automated peptide synthesizers, which streamline the SPPS process. These machines can handle multiple synthesis cycles, ensuring high purity and yield. Additionally, large-scale production may involve optimization of reaction conditions and purification techniques like high-performance liquid chromatography (HPLC).
Analyse Des Réactions Chimiques
Types of Reactions
L-Tyrosyl-L-isoleucyl-N-methylglycyl-L-seryl-N~5~-(diaminomethylidene)-L-ornithinamide can undergo various chemical reactions, including:
Oxidation: Oxidative cleavage of peptide bonds or side chains.
Reduction: Reduction of disulfide bonds or other functional groups.
Substitution: Nucleophilic substitution reactions at specific amino acid residues.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide (H₂O₂) or performic acid.
Reduction: Reagents like dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).
Substitution: Nucleophiles like amines or thiols under mild conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of sulfoxides or sulfonic acids, while reduction can yield free thiols or amines.
Applications De Recherche Scientifique
Chemistry: Studying peptide synthesis, structure-activity relationships, and chemical modifications.
Biology: Investigating protein-protein interactions, enzyme-substrate specificity, and cellular signaling pathways.
Medicine: Developing peptide-based therapeutics, drug delivery systems, and diagnostic tools.
Industry: Producing bioactive peptides for cosmetics, food additives, and agricultural applications.
Mécanisme D'action
The mechanism of action of L-Tyrosyl-L-isoleucyl-N-methylglycyl-L-seryl-N~5~-(diaminomethylidene)-L-ornithinamide involves its interaction with specific molecular targets. These targets may include:
Receptors: Binding to cell surface receptors to modulate signaling pathways.
Enzymes: Inhibiting or activating enzymes involved in metabolic processes.
Proteins: Interacting with intracellular proteins to influence cellular functions.
Comparaison Avec Des Composés Similaires
Similar Compounds
L-Tyrosyl-L-isoleucyl-L-seryl-L-ornithinamide: A similar peptide lacking the N-methylglycyl and diaminomethylidene modifications.
L-Tyrosyl-L-isoleucyl-N-methylglycyl-L-seryl-L-ornithinamide: A peptide with a similar structure but without the diaminomethylidene group.
Uniqueness
L-Tyrosyl-L-isoleucyl-N-methylglycyl-L-seryl-N~5~-(diaminomethylidene)-L-ornithinamide is unique due to its specific sequence and modifications, which may confer distinct biological activities and chemical properties compared to other peptides.
Propriétés
| 183994-78-7 | |
Formule moléculaire |
C27H45N9O7 |
Poids moléculaire |
607.7 g/mol |
Nom IUPAC |
(2S,3S)-N-[2-[[(2S)-1-[[(2S)-1-amino-5-(diaminomethylideneamino)-1-oxopentan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-2-oxoethyl]-2-[[(2S)-2-amino-3-(4-hydroxyphenyl)propanoyl]amino]-N,3-dimethylpentanamide |
InChI |
InChI=1S/C27H45N9O7/c1-4-15(2)22(35-24(41)18(28)12-16-7-9-17(38)10-8-16)26(43)36(3)13-21(39)33-20(14-37)25(42)34-19(23(29)40)6-5-11-32-27(30)31/h7-10,15,18-20,22,37-38H,4-6,11-14,28H2,1-3H3,(H2,29,40)(H,33,39)(H,34,42)(H,35,41)(H4,30,31,32)/t15-,18-,19-,20-,22-/m0/s1 |
Clé InChI |
QUBPECWAHCPTMT-BTAJCFKJSA-N |
SMILES isomérique |
CC[C@H](C)[C@@H](C(=O)N(C)CC(=O)N[C@@H](CO)C(=O)N[C@@H](CCCN=C(N)N)C(=O)N)NC(=O)[C@H](CC1=CC=C(C=C1)O)N |
SMILES canonique |
CCC(C)C(C(=O)N(C)CC(=O)NC(CO)C(=O)NC(CCCN=C(N)N)C(=O)N)NC(=O)C(CC1=CC=C(C=C1)O)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![Silane, [2-[(R)-(1,1-dimethylethyl)sulfinyl]ethyl]trimethyl-](/img/structure/B14265151.png)
![1,1',1'',1'''-[1,4-Phenylenedi(ethene-2,1,1-triyl)]tetrakis(4-methylbenzene)](/img/structure/B14265171.png)

![5-Methyl-3-[(phenylsulfanyl)methyl]furan-2(5H)-one](/img/structure/B14265185.png)

![2-[[(Z)-3-hydroxy-2-[(6-methylpyridin-2-yl)carbamoyl]but-2-enylidene]amino]acetic acid](/img/structure/B14265206.png)
